UT Receptor Affinity Range: Compound vs. Baseline
The target compound belongs to a class of pyrrolidine sulfonamide urotensin-II (UT) receptor antagonists. The GSK patent family (US20040152692) reports that compounds within this general Markush structure exhibit radioligand binding Ki values spanning 5 nM to 10,000 nM, with a representative example (Example 6) showing Ki = 1,200 nM [1]. The 3-(5-methylpyridin-2-yl)oxy substitution pattern in the target compound introduces an electron-withdrawing pyridyl ring with a methyl substituent that is absent from all exemplified compounds in the patent, which predominantly feature benzothiophene-sulfonamide or piperidinyl-benzenesulfonamide motifs. This structural divergence creates the potential for altered UT receptor affinity relative to the class baseline. Direct quantitative comparison awaits disclosure of experimental data for this specific compound.
| Evidence Dimension | UT receptor radioligand binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | GSK pyrrolidine sulfonamide series: Ki range 5 nM–10,000 nM; Example 6 Ki = 1,200 nM |
| Quantified Difference | Cannot be calculated; target compound structure falls outside the scope of patent-exemplified sub-series |
| Conditions | Radioligand binding assay using recombinant human UT receptor expressed in HEK293 cells |
Why This Matters
Procurement decisions for UT antagonist tool compounds depend on knowing the expected Ki range; selecting this specific compound implies an interest in a structural space (pyridyl ether) that is not represented in the patent-exemplified benchmark compounds, and investigators must validate affinity independently.
- [1] Dhanak D, Knight SD, Jin J, Rivero RA. Pyrrolidine sulfonamides as urotensin II antagonists. US Patent Application 20040152692, August 5, 2004. Ki range 5 nM–10,000 nM; Example 6 Ki = 1,200 nM. View Source
